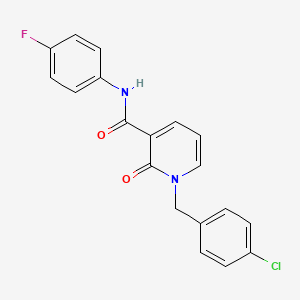![molecular formula C23H21N3O5 B2933972 [3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate CAS No. 637747-53-6](/img/structure/B2933972.png)
[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMVC, and it is a heterocyclic compound that contains a benzimidazole ring, a chromone ring, and a morpholine ring.
作用机制
The mechanism of action of BMVC is not fully understood. However, studies have shown that BMVC induces apoptosis in cancer cells by activating the caspase pathway. BMVC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. BMVC's neuroprotective activity is thought to be due to its antioxidant properties, which protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
BMVC has been shown to have various biochemical and physiological effects. BMVC has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. BMVC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BMVC's neuroprotective activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
实验室实验的优点和局限性
BMVC has several advantages for lab experiments. BMVC is relatively easy to synthesize, and it is stable under standard laboratory conditions. BMVC is also soluble in many common organic solvents, making it easy to work with in the lab. However, there are also some limitations to using BMVC in lab experiments. BMVC's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, BMVC's potential toxicity needs to be carefully evaluated before it can be used in clinical trials.
未来方向
There are several future directions for research on BMVC. One area of research is to further elucidate BMVC's mechanism of action. Understanding how BMVC induces apoptosis in cancer cells could lead to the development of more effective cancer treatments. Another area of research is to evaluate BMVC's potential as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, more research is needed to evaluate BMVC's potential toxicity and safety profile before it can be used in clinical trials.
合成方法
The synthesis of BMVC involves the condensation of 3-(1H-benzimidazol-2-yl)-6-ethyl-4-hydroxycoumarin and morpholine-4-carboxylic acid in the presence of a dehydrating agent. This reaction results in the formation of BMVC as a yellow solid. The synthesis of BMVC has been optimized to improve the yield and purity of the compound.
科学研究应用
BMVC has been extensively studied for its potential applications in various fields of science. One of the major applications of BMVC is in the field of medicinal chemistry. BMVC has been shown to exhibit significant anticancer activity against various cancer cell lines. BMVC has also been studied for its potential as a neuroprotective agent against oxidative stress-induced neuronal damage. Additionally, BMVC has been shown to have antibacterial and antifungal activity.
属性
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-2-14-11-15-20(12-19(14)31-23(28)26-7-9-29-10-8-26)30-13-16(21(15)27)22-24-17-5-3-4-6-18(17)25-22/h3-6,11-13H,2,7-10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPXYDIKRXPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

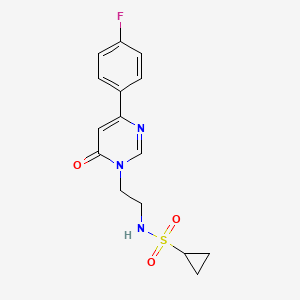

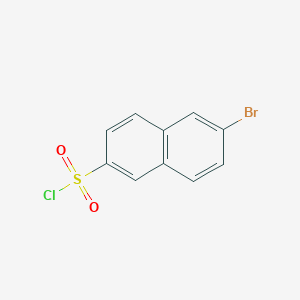
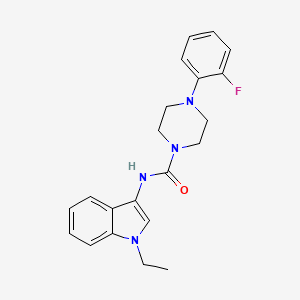
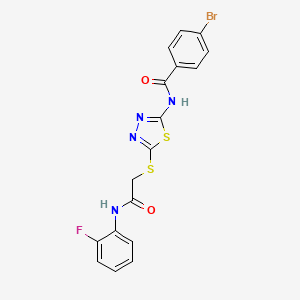
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2933901.png)
![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)
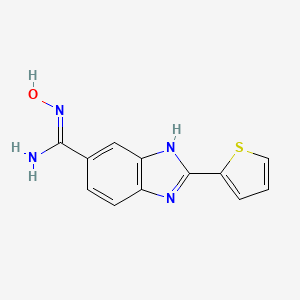

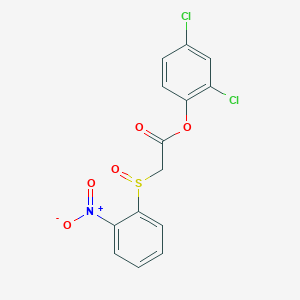
![2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/no-structure.png)
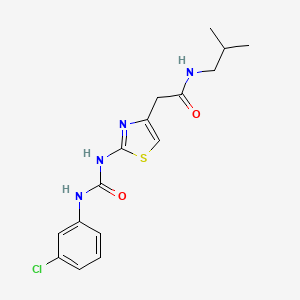
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)
